molecular formula C9H12O4 B12660687 Allyl 3-(acetoxy)but-2-enoate CAS No. 85455-70-5

Allyl 3-(acetoxy)but-2-enoate

Cat. No.: B12660687
CAS No.: 85455-70-5
M. Wt: 184.19 g/mol
InChI Key: PGVZCPVTJJYDTC-SREVYHEPSA-N
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Description

Allyl 3-(acetoxy)but-2-enoate: is an organic compound with the molecular formula C9H12O4. It is also known by its IUPAC name, prop-2-enyl 3-acetyloxybut-3-enoate. This compound is characterized by the presence of an allyl group and an acetoxy group attached to a but-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 3-(acetoxy)but-2-enoate can be synthesized through various organic reactions. One common method involves the esterification of 3-hydroxybut-2-enoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Allyl 3-(acetoxy)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups like amines or thiols using reagents like sodium azide (NaN3) or thiourea.

Common Reagents and Conditions:

    Oxidation: m-CPBA, PCC

    Reduction: LiAlH4, H2/Pd

    Substitution: NaN3, thiourea

Major Products Formed:

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols

Scientific Research Applications

Chemistry: Allyl 3-(acetoxy)but-2-enoate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also investigated for its potential antimicrobial and antifungal properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules with anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of Allyl 3-(acetoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release allyl alcohol and 3-hydroxybut-2-enoic acid, which can further participate in various biochemical pathways. The acetoxy group can be cleaved by esterases, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    Allyl 3-(acetoxy)but-3-enoate: Similar structure but with a different position of the double bond.

    Methyl 3-(acetoxy)but-2-enoate: Similar ester but with a methyl group instead of an allyl group.

    Ethyl 3-(acetoxy)but-2-enoate: Similar ester but with an ethyl group instead of an allyl group.

Uniqueness: Allyl 3-(acetoxy)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an allyl and an acetoxy group allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

85455-70-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

prop-2-enyl (Z)-3-acetyloxybut-2-enoate

InChI

InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4,6H,1,5H2,2-3H3/b7-6-

InChI Key

PGVZCPVTJJYDTC-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC=C)/OC(=O)C

Canonical SMILES

CC(=CC(=O)OCC=C)OC(=O)C

Origin of Product

United States

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